2'-Deoxycytidine-5'-diphosphate trisodium salt
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Overview
Description
2'-Deoxycytidine-5'-diphosphate trisodium salt is a useful research compound. Its molecular formula is C9H12N3Na3O10P2 and its molecular weight is 453.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Ribonucleotide Reduction : 2'-Deoxycytidine-5'-diphosphate derivatives, such as 2',2'-difluorodeoxycytidine 5'-diphosphate, have been identified as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibitory action is significant for understanding the mechanism of action of antitumor and antiviral drugs (Heinemann et al., 1990).
Enzymatic Synthesis of Deoxyribonucleotides : Studies have shown that 2'-Deoxycytidine diphosphate can be synthesized enzymatically, a process crucial for understanding DNA replication and repair mechanisms. This synthesis involves the introduction of deuterium into the 2'-position of deoxycytidine (Durham et al., 1967).
Development of DNA Probes : 2'-Deoxycytidine and its derivatives have been used in the development of DNA probes for sensing protein-DNA interactions. These probes exhibit significant changes in fluorescence properties upon interaction with proteins or lipids, making them useful in biological research (Güixens-Gallardo & Hocek, 2021).
Study of DNA Damage and Repair : Research involving nucleotides like 2'-Deoxycytidine-5'-diphosphate has contributed to understanding the mechanisms of DNA damage and repair. For instance, the study of radiation damage to nucleosides and nucleotides helps in understanding how DNA repairs itself after exposure to ionizing radiation (Sagstuen, 1980).
Pharmaceutical Applications : 2'-Deoxycytidine-5'-diphosphate and its analogs have been explored for their potential in pharmaceutical applications. For example, they have been studied for their role as inhibitors in the ribonucleotide reductase pathway, which is significant in the development of cancer therapies (Kang et al., 1997).
Mechanism of Action
Target of Action
The primary target of 2’-Deoxycytidine-5’-diphosphate trisodium salt, also known as dCDP, is the enzyme nucleotide diphosphate kinase (NDPK) . This enzyme plays a crucial role in the synthesis of nucleoside triphosphates, which are essential for DNA and RNA biosynthesis .
Mode of Action
dCDP acts as a substrate for NDPK . The enzyme catalyzes the conversion of dCDP into 2’-deoxycytidine 5’-triphosphate (dCTP), a critical component in DNA biosynthesis and reverse transcription . This conversion is a part of the multiple phosphorylation steps of cytidine .
Biochemical Pathways
The conversion of dCDP to dCTP by NDPK is a part of the de novo pathway of DNA biosynthesis . This pathway is essential for the replication and repair of DNA. The produced dCTP is incorporated into the growing DNA strand during DNA replication and repair .
Result of Action
The primary result of dCDP action is the production of dCTP, which supports DNA biosynthesis and reverse transcription . This leads to the formation of new DNA strands during replication and repair processes .
Safety and Hazards
The compound is classified as having Acute Toxicity (Category 3) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2), eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and seeking immediate medical attention if swallowed or inhaled .
Future Directions
The compound is a critical building block in DNA synthesis, making it valuable in cancer research and the development of antiviral drugs . It is also used in various biochemical research applications including studies of DNA synthesis . As such, it is likely to continue to be a key compound in biomedical research and drug development.
Biochemical Analysis
Biochemical Properties
2’-Deoxycytidine-5’-diphosphate trisodium salt plays a crucial role in biochemical reactions. It is used as a substrate of CDP (nucleoside diphosphate) kinase (2.7.4.6) for the production of dCTP to support DNA biosynthesis and reverse transcription .
Cellular Effects
The effects of 2’-Deoxycytidine-5’-diphosphate trisodium salt on various types of cells and cellular processes are primarily related to its role in DNA synthesis. By serving as a substrate for the production of dCTP, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2’-Deoxycytidine-5’-diphosphate trisodium salt exerts its effects through its interactions with various biomolecules. It binds to nucleoside diphosphate kinases, leading to the production of dCTP. This process can influence enzyme activity, alter gene expression, and result in changes in DNA structure .
Metabolic Pathways
2’-Deoxycytidine-5’-diphosphate trisodium salt is involved in metabolic pathways related to DNA synthesis. It interacts with enzymes such as nucleoside diphosphate kinases and can influence metabolic flux or metabolite levels .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for '2'-Deoxycytidine-5'-diphosphate trisodium salt' involves the conversion of cytidine to 2'-Deoxycytidine followed by phosphorylation to form 2'-Deoxycytidine-5'-monophosphate. This intermediate is then further phosphorylated to form 2'-Deoxycytidine-5'-diphosphate, which is subsequently converted to its trisodium salt form.", "Starting Materials": [ "Cytidine", "Phosphorus pentoxide", "Sodium hydroxide", "Sodium pyrophosphate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Conversion of cytidine to 2'-Deoxycytidine", "- Cytidine is treated with phosphorus pentoxide in dry pyridine to form 2'-Deoxycytidine.", "Step 2: Phosphorylation of 2'-Deoxycytidine to form 2'-Deoxycytidine-5'-monophosphate", "- 2'-Deoxycytidine is reacted with phosphorus pentoxide and sodium hydroxide in water to form 2'-Deoxycytidine-5'-monophosphate.", "Step 3: Phosphorylation of 2'-Deoxycytidine-5'-monophosphate to form 2'-Deoxycytidine-5'-diphosphate", "- 2'-Deoxycytidine-5'-monophosphate is reacted with sodium pyrophosphate in water to form 2'-Deoxycytidine-5'-diphosphate.", "Step 4: Conversion of 2'-Deoxycytidine-5'-diphosphate to trisodium salt form", "- 2'-Deoxycytidine-5'-diphosphate is reacted with sodium chloride in water to form '2'-Deoxycytidine-5'-diphosphate trisodium salt'." ] } | |
CAS No. |
151151-32-5 |
Molecular Formula |
C9H12N3Na3O10P2 |
Molecular Weight |
453.12 g/mol |
IUPAC Name |
trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O10P2.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3 |
InChI Key |
SXMDNHAPEVRFNF-UHFFFAOYSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)[O-])O.[Na+] |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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